molecular formula C20H13F5N2O2 B6546883 N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-54-3

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546883
CAS No.: 946332-54-3
M. Wt: 408.3 g/mol
InChI Key: QKCKXWMTEYCWKU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F5N2O2 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.08971847 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-14-7-8-16(22)17(10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCKXWMTEYCWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19H15F5N2O
  • Molecular Weight : 392.33 g/mol
  • IUPAC Name : this compound

This structure features multiple fluorinated aromatic rings, which are known to enhance the lipophilicity and bioactivity of drug candidates.

Research indicates that this compound may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : Similar compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds demonstrate significant antimicrobial activities against various bacterial strains, including MRSA. The presence of trifluoromethyl groups is believed to contribute to this activity by altering the interaction with microbial membranes .
  • Antitumor Activity : Some derivatives within this chemical class have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Assays

Study TypeTarget Organism/Cell LineIC50 (µM)Notes
AChE InhibitionElectric Eel AChE0.29Comparable to known inhibitors like donepezil
Antimicrobial ActivityMRSA2Effective against biofilm formation
Antitumor ActivityHeLa Cells5Induced apoptosis at concentrations above 5 µM

Case Studies

  • Acetylcholinesterase Inhibition Study : A study conducted on a series of dihydropyridine derivatives found that those with similar structural motifs to our compound exhibited significant AChE inhibition with IC50 values ranging from 0.29 µM to 1.18 µM, indicating high potency against this target .
  • Antimicrobial Efficacy Against Biofilms : Research demonstrated that compounds with similar trifluoromethyl substitutions showed effective eradication of biofilms formed by Staphylococcus aureus and Enterococcus faecalis, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .
  • Cytotoxicity in Cancer Cells : In vitro studies on HeLa cells indicated that the compound induced significant cytotoxic effects at concentrations above 5 µM, suggesting potential as an anticancer agent .

Scientific Research Applications

Migraine Treatment

One of the most significant applications of this compound is its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment. Research indicates that CGRP plays a crucial role in migraine pathophysiology, and antagonists can provide effective relief. The compound has been shown to possess potent activity against CGRP receptors, making it a candidate for further development in migraine therapeutics .

Anticancer Activity

Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit anticancer properties. The structural characteristics of N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. Investigations into its efficacy against various cancer cell lines are ongoing and show promise for future applications in oncology .

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of dihydropyridine derivatives. The compound's ability to modulate calcium channels could contribute to neuroprotection in conditions such as Alzheimer's disease and other neurodegenerative disorders. Research is being conducted to evaluate its potential benefits in preserving neuronal function and reducing neuroinflammation .

Case Study 1: CGRP Antagonism

In a study published by PubMed, researchers synthesized several derivatives of this compound to evaluate their potency as CGRP antagonists. The results demonstrated that certain modifications significantly enhanced receptor binding affinity and selectivity, leading to reduced migraine symptoms in preclinical models .

Case Study 2: Anticancer Efficacy

A recent investigation explored the anticancer properties of this compound against breast cancer cell lines. The study revealed that the compound induced apoptosis and inhibited cell migration at micromolar concentrations. Further research is needed to elucidate the underlying mechanisms and potential synergistic effects with existing chemotherapeutics .

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